2-Chloro-4'-fluorochalcone

Beschreibung

Significance of Chalcones in Medicinal Chemistry and Drug Discovery

The core structure of chalcones, with its α,β-unsaturated ketone functionality, serves as a "privileged scaffold" in medicinal chemistry. nih.gov This means the chalcone framework is a versatile template for developing new therapeutic agents. bohrium.com The presence of conjugated double bonds and a delocalized π-electron system across both aromatic rings contributes to their relatively low redox potentials and a higher likelihood of participating in electron transfer reactions, which is often linked to their biological effects. abacademies.org

Chalcones have been reported to exhibit a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, antioxidant, antiviral, and antimalarial activities. abacademies.orgnih.govwisdomlib.org Their broad-spectrum therapeutic potential has made them a focal point in drug discovery, with researchers continuously exploring structural modifications to enhance their potency and selectivity for various biological targets. bohrium.comwisdomlib.org

Overview of Halogenated Chalcones in Chemical Biology

The introduction of halogen atoms into the chalcone structure, creating halogenated chalcones, has been a key strategy in medicinal chemistry to modulate their biological activity. asianpubs.org Halogenation can significantly influence the electronic properties, lipophilicity, and metabolic stability of the molecule, often leading to enhanced pharmacological effects. mdpi.comresearchgate.net For instance, the presence of electron-withdrawing groups like halogens on the aromatic rings has been associated with potent antimicrobial and anticancer activities. mdpi.comnih.gov

Research has shown that halogenated chalcones can exhibit strong biological activities that are not typically found in their naturally occurring, non-halogenated counterparts. asianpubs.org The position and nature of the halogen substituent can have a profound impact on the compound's efficacy. For example, fluorinated chalcones have been noted for their increased antifungal activity. asianpubs.org This has spurred significant research into the synthesis and biological evaluation of various halogenated chalcone derivatives. nih.govnih.gov

Specific Research Focus on 2-Chloro-4'-fluorochalcone within Chalcone Research

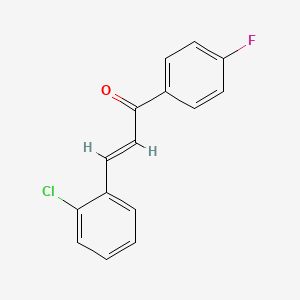

Within the broad class of halogenated chalcones, this compound has emerged as a compound of specific research interest. This particular chalcone derivative features a chlorine atom at the 2-position of one aromatic ring and a fluorine atom at the 4'-position of the other. The unique combination of these two different halogen substituents on the chalcone framework is believed to enhance its lipophilicity and reactivity, potentially leading to superior biological activity profiles.

The molecular formula of this compound is C15H10ClFO, and its molecular weight is 260.69 g/mol . scbt.com Research on this compound and its derivatives has focused on understanding the relationship between its specific structure and its linear and non-linear optical properties, as well as its potential therapeutic applications. researchgate.netdntb.gov.ua The presence of both chloro and fluoro groups makes it a valuable candidate for further investigation in medicinal chemistry and materials science. smolecule.com

Eigenschaften

IUPAC Name |

(E)-3-(2-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFO/c16-14-4-2-1-3-11(14)7-10-15(18)12-5-8-13(17)9-6-12/h1-10H/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYSLQXVRKLSBO-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00419456 | |

| Record name | 2-chloro-4'-fluorochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00419456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28081-11-0 | |

| Record name | 28081-11-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-4'-fluorochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00419456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORO-4'-FLUOROCHALCONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2-chloro-4'-fluorochalcone and Its Analogues

Claisen-Schmidt Condensation Approaches

The Claisen-Schmidt condensation is the most prevalent and fundamental method for synthesizing chalcones. ipb.ptmdpi.com This reaction involves the base- or acid-catalyzed condensation of an appropriate acetophenone with a substituted benzaldehyde. ipb.ptmdpi.com For the synthesis of 2-Chloro-4'-fluorochalcone, this would involve the reaction of 2-chloroacetophenone with 4-fluorobenzaldehyde.

Reaction Conditions and Optimization

The success of the Claisen-Schmidt condensation hinges on carefully optimized reaction conditions. Typically, the reaction is carried out in the presence of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent like ethanol or methanol at room temperature. unmul.ac.id Reaction times can vary significantly, from a few hours to several days, to achieve a good yield. unmul.ac.id For instance, the synthesis of a similar compound, 4'-chlorochalcone, is often performed by reacting 4-chlorobenzaldehyde with acetophenone in ethanol with NaOH at room temperature for 12-24 hours.

Optimization of these conditions is crucial to maximize yield and purity. Factors such as the concentration of the base, reaction temperature, and solvent polarity can influence the rate of reaction and the formation of side products. For example, strong basic conditions can sometimes lead to Z-to-E isomerization, necessitating careful pH control.

Catalysis in Chalcone Synthesis

A wide array of catalysts have been explored to enhance the efficiency and greenness of chalcone synthesis. While traditional methods rely on aqueous bases like NaOH and KOH, other base catalysts such as magnesium t-butoxide, potassium carbonate, and piperidine have also been employed. nih.gov

In recent years, heterogeneous catalysts have gained prominence. These include alumina, MgO, and natural phosphates, which offer advantages like easier separation from the reaction mixture and potential for reuse. nih.gov For example, silica-H2SO4 has been evaluated as an efficient heterogeneous catalyst for chalcone synthesis. ugm.ac.id The use of solid acid catalysts, such as ion-exchange resins like Amberlyst-15, has also been reported for the synthesis of chalcones under microwave irradiation. mdpi.com

The choice of catalyst can be influenced by the nature of the substituents on the aromatic rings. Electron-donating groups on the benzaldehyde tend to favor acid-catalyzed condensation, while electron-withdrawing groups are more amenable to base-catalyzed reactions. sci-hub.se

Yield Enhancement Strategies

Several strategies have been developed to improve the yields of chalcone synthesis. One common approach is the use of solvent-free reaction conditions, often involving grinding the reactants with a solid catalyst. This technique, a cornerstone of green chemistry, minimizes waste and can significantly reduce reaction times. gkyj-aes-20963246.comunisi.it For instance, a solvent-free method using iodine-impregnated neutral alumina as a catalyst under microwave activation has been shown to produce chalcones in high yields (79-95%) in less than two minutes. nih.gov

Another effective strategy is the application of microwave irradiation, which can dramatically shorten reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. frontiersin.orgasianpubs.org This is attributed to the efficient and rapid heating of the reaction mixture by microwaves. frontiersin.org

Alternative Synthetic Routes for Fluorinated and Chlorinated Chalcones

Beyond the traditional Claisen-Schmidt condensation, alternative synthetic methodologies have been developed, offering advantages in terms of reaction conditions, efficiency, and environmental impact.

Ionic Liquid-Mediated Synthesis

Ionic liquids (ILs) have emerged as promising green solvents and catalysts for organic synthesis due to their negligible vapor pressure, thermal stability, and recyclability. unisi.itresearchgate.net They have been successfully employed in the synthesis of chalcones, including halogenated derivatives. acs.orgacs.org

In some cases, the ionic liquid can act as both the solvent and the catalyst. For example, sulfonic acid-functionalized ionic liquids have been used as recyclable catalysts for the Claisen-Schmidt condensation, leading to high yields of chalcones. acs.org The use of ionic liquids can also be combined with other techniques like ultrasound irradiation to further accelerate the reaction and improve yields, even for challenging substrates like those containing hydroxyl groups that might otherwise require protection. acs.org Phosphonium-based ionic liquids have also been demonstrated as efficient catalysts for chalcone synthesis, offering mild reaction conditions and high yields. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a popular and effective tool for accelerating a wide range of chemical reactions, including the synthesis of chalcones. frontiersin.orgmdpi.com This technique offers several advantages over conventional heating, including significantly reduced reaction times, higher yields, and often cleaner reactions with fewer byproducts. asianpubs.orgsapub.org

The synthesis of various chalcone derivatives, including those with heterocyclic rings and steroidal moieties, has been successfully achieved using microwave irradiation. For instance, the reaction time for chalcone synthesis can be reduced from 24 hours under conventional conditions to just a few minutes with microwave heating. The combination of microwave irradiation with solvent-free conditions or the use of solid catalysts like fly ash:H2SO4 or I2-Al2O3 can further enhance the efficiency and green credentials of the synthesis. nih.gov

Below is a comparative table summarizing the yields and reaction times for different synthetic methods for chalcone derivatives, highlighting the efficiency of microwave-assisted synthesis.

| Synthetic Method | Catalyst/Medium | Reaction Time | Yield (%) | Reference |

| Conventional | 40% KOH | 12 h | - | mdpi.com |

| Microwave-Assisted | 80 °C, basic ethanol | - | - | mdpi.com |

| Conventional | - | 10-40 h | 71-87 | frontiersin.org |

| Microwave-Assisted | - | 1-5 min | 78-92 | frontiersin.org |

| Conventional | - | 12 h | - | |

| Microwave-Assisted | - | 4-6 min | 60-95 | |

| Grinding Technique | NaOH | 1.5 h | 26.55-46.32 | gkyj-aes-20963246.com |

| Microwave-Assisted | Flyash: H2SO4 | - | up to 90 | |

| Microwave-Assisted | I2-Al2O3 | - | - |

This data clearly demonstrates the significant advantages of microwave-assisted synthesis in terms of both reaction speed and product yield.

Advanced Purification and Characterization Techniques in Synthesis Research

Following the initial synthesis of this compound, which is often achieved through a Claisen-Schmidt condensation, the crude product requires purification to remove unreacted starting materials, byproducts, and other impurities. nih.govresearchgate.net The choice of purification method is critical and is often guided by the physical properties of the chalcone and the nature of the impurities.

Recrystallization: A common and effective technique for purifying solid compounds is recrystallization. jetir.orgchegg.com This method relies on the principle of differential solubility of the desired compound and impurities in a suitable solvent at different temperatures. For chalcones, ethanol is a frequently used solvent. jetir.orgrsc.org The crude product is dissolved in a minimal amount of hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. rsc.org The efficiency of recrystallization can be influenced by the cooling rate and the choice of solvent. rsc.org In some cases, a two-solvent system is employed to achieve higher purity. mdpi.com

Chromatographic Methods: When recrystallization is insufficient to achieve the desired level of purity, or for non-crystalline products, chromatographic techniques are indispensable. mdpi.com

Column Chromatography: This is a versatile technique used for the separation of compounds based on their differential adsorption onto a stationary phase. mdpi.compreprints.org A slurry of the crude product is loaded onto a column packed with an adsorbent, typically silica gel, and a solvent or a mixture of solvents (eluent) is passed through the column. jetir.org Compounds separate based on their polarity, with less polar compounds eluting faster. For chalcones, a common eluent system is a mixture of petroleum ether and ethyl acetate. mdpi.com

Thin-Layer Chromatography (TLC): TLC is a rapid and sensitive analytical technique used to monitor the progress of a reaction and to determine the purity of a compound. jetir.org It operates on the same principles as column chromatography but on a smaller scale, using a thin layer of adsorbent coated on a plate. The separation of spots on the TLC plate can guide the optimization of solvent systems for column chromatography. jetir.org

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical and preparative technique that offers high resolution and sensitivity. ptfarm.pl It is particularly useful for the analysis and purification of complex mixtures. mdpi.com Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is often employed for the separation of chalcones. ptfarm.pl Gradient elution, where the composition of the mobile phase is changed over time, can provide excellent separation of chalcone derivatives. ptfarm.pl Two-dimensional HPLC (2D-HPLC) offers even greater resolving power for complex samples by using two different separation mechanisms. mdpi.com

Characterization Techniques: Once purified, the identity and structure of this compound and its analogs are confirmed using a combination of spectroscopic and analytical methods.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for the structural elucidation of organic molecules. jetir.orgunmul.ac.id ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR reveals the carbon skeleton of the molecule. unmul.ac.id For chalcones, the characteristic signals for the α,β-unsaturated ketone system are key diagnostic features. unmul.ac.id

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. jetir.orgunmul.ac.id The spectrum of a chalcone will show characteristic absorption bands for the carbonyl group (C=O) and the carbon-carbon double bond (C=C) of the enone system. gkyj-aes-20963246.com

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which helps in confirming its identity. unmul.ac.id High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. frontiersin.org

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystal lattice. mdpi.comnih.govscirp.org This technique can confirm the stereochemistry and reveal details about intermolecular interactions. mdpi.comnih.gov

The following tables summarize key purification and characterization data for chalcones, providing a reference for researchers in the field.

Table 1: Purification Techniques for Chalcones

| Purification Method | Stationary Phase/Solvent System | Application | Reference |

| Recrystallization | Ethanol | General purification of solid chalcones. | jetir.orgrsc.org |

| Column Chromatography | Silica gel with petroleum ether/ethyl acetate | Separation of chalcones from reaction mixtures. | jetir.orgmdpi.com |

| HPLC | C18 column with acetonitrile/water gradient | High-purity analysis and separation. | ptfarm.pl |

| 2D-HPLC | On-line heart-cut technique with different column chemistries | Analysis of complex plant extracts containing chalcones. | mdpi.com |

Table 2: Spectroscopic Data for Chalcone Characterization

| Technique | Key Observables for Chalcones | Reference |

| ¹H NMR | Signals for α,β-unsaturated protons, aromatic protons. | unmul.ac.id |

| ¹³C NMR | Signals for carbonyl carbon, α,β-unsaturated carbons, aromatic carbons. | unmul.ac.id |

| IR | C=O stretch, C=C stretch of the enone system. | gkyj-aes-20963246.com |

| Mass Spectrometry | Molecular ion peak corresponding to the chalcone's molecular weight. | unmul.ac.id |

Structure-activity Relationships Sar in 2-chloro-4'-fluorochalcone Derivatives

Influence of Halogen Substituents on Bioactivity (Chlorine and Fluorine)

The presence and position of halogen atoms like chlorine and fluorine on the chalcone rings are critical determinants of bioactivity. These atoms exert their influence through a combination of inductive and resonance effects, which in turn affect the molecule's electronic distribution, reactivity, and interaction with biological targets. unizin.orglibretexts.org

The specific location of the chlorine atom on the chalcone's A-ring significantly impacts its biological efficacy and selectivity. Studies on tertiary amine derivatives of chlorochalcones designed as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors have shown that the position of the chlorine atom is a key factor. tandfonline.comtandfonline.com

For instance, a series of chlorochalcone derivatives demonstrated that the inhibitory activity and selectivity for AChE over BuChE varied based on whether the chlorine was at the 2-, 3-, or 4-position of the A-ring. tandfonline.comtandfonline.comnih.gov One of the most potent compounds in this series, which had a chlorine at the 2-position, showed an IC₅₀ value of 0.17 µmol/L against AChE and a selectivity of over 667-fold compared to BuChE. tandfonline.comnih.gov This highlights that the 2-chloro substitution pattern can be particularly favorable for certain enzyme-inhibitor interactions. In other contexts, such as anti-inflammatory activity, some research has indicated that placing a chloro group at the ortho or para positions can decrease activity, while a meta-positioning may enhance it. sci-hub.se

Halogens are classic examples of electron-withdrawing groups, a property that stems from their high electronegativity. unizin.orglibretexts.org This inductive effect pulls electron density away from the aromatic ring, making the ring more electron-poor. unizin.orglibretexts.org This electron deficiency can destabilize the carbocation intermediate formed during electrophilic aromatic substitution, thus deactivating the ring. libretexts.org

In 2-Chloro-4'-fluorochalcone, both the chlorine and fluorine atoms contribute to the molecule's electronic profile. The electron-withdrawing nature of these halogens influences the reactivity of the α,β-unsaturated carbonyl system and affects how the molecule binds to target proteins. For example, the chlorine atom can enhance hydrophobic interactions within an enzyme's active site, stabilizing the enzyme-inhibitor complex. The influence of such substituents on cytotoxicity has been correlated with their electronic properties, such as the Hammett constant. core.ac.uk Furthermore, the type of halogen can influence the metabolic fate of a compound; studies on related halophenols have shown that changing the substituent from fluorine to chlorine to bromine alters the balance between sulphation and glucuronidation, partly by increasing the molecule's hydrophobicity. nih.gov

Role of the α,β-Unsaturated Carbonyl System in Biological Activity

The α,β-unsaturated carbonyl system, also known as an enone, is a defining feature of the chalcone scaffold and is widely considered essential for many of its biological activities. researchgate.netmdpi.com This system consists of a carbonyl group conjugated with a carbon-carbon double bond, which makes it susceptible to nucleophilic attack at the β-carbon in a process called a Michael addition. wikipedia.org

This reactivity allows chalcones to form covalent bonds with nucleophilic groups, such as the thiol (sulfhydryl) groups of cysteine residues found in many enzymes and proteins. researchgate.netnih.gov This interaction is believed to be a primary mechanism behind the diverse biological effects of chalcones, including their anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netnih.gov The electrophilic nature of the enone moiety can, however, also lead to reactions with other biological macromolecules, which can be a source of both therapeutic effects and potential toxicity. sci-hub.se Docking studies have suggested that this carbonyl system can act as a functional group for nucleophilic attack from amino acid residues within the catalytic sites of enzymes like the proteasome. nih.gov

Impact of Donor-Acceptor Substitutions on Molecular Properties and Activity

The arrangement of electron-donating groups (donors) and electron-withdrawing groups (acceptors) on the aromatic rings of the chalcone scaffold creates a "push-pull" system that can significantly influence the molecule's molecular and optical properties. researchgate.netresearchgate.net This donor-π-acceptor (D-π-A) architecture facilitates intramolecular charge transfer (ICT) from the donor, through the conjugated π-system of the enone bridge, to the acceptor. researchgate.net

This ICT is crucial for non-linear optical (NLO) properties. Research on derivatives of 2-chloro-4-fluorochalcone has explored how adding various donor groups can enhance these properties. researchgate.netresearchgate.net The strength of the NLO response is dependent on the strength of the donor and acceptor substituents. researchgate.net For example, a study of three 2-chloro-4-fluorochalcone derivatives found that a strong donor group, like a hydroxy substituent, resulted in a large third-order hyperpolarizability (γ), a measure of NLO activity. researchgate.netresearchgate.net This effect is linked to a smaller energy gap between the ground and first excited states and a larger transition dipole moment. researchgate.netresearchgate.net

Table 1: Impact of Donor Substituents on Non-Linear Optical (NLO) Properties of this compound Derivatives This table is representative of findings discussed in the literature, where stronger donor groups enhance NLO properties. researchgate.netresearchgate.net Specific values are illustrative.

| Substituent (Donor Group) | Relative Donor Strength | Resulting NLO Response (γ) |

|---|---|---|

| -H (Unsubstituted) | Low | Baseline |

| -OCH₃ (Methoxy) | Medium | Increased |

| -OH (Hydroxy) | High | Significantly Increased |

| -N(CH₃)₂ (Dimethylamino) | Very High | Strongly Increased |

SAR Studies on Derivatized Chalcones (e.g., pyrazoline, tertiary amine, glycosides)

Modifying the basic this compound structure by introducing new heterocyclic rings or functional groups is a common strategy to develop derivatives with enhanced or novel biological activities.

Pyrazoline Derivatives : Pyrazolines are five-membered heterocyclic rings that can be synthesized from chalcones. This modification significantly alters the core structure by replacing the α,β-unsaturated carbonyl system. tandfonline.comtandfonline.com In some cases, this change can lead to a decrease in a specific activity. For example, a study on cholinesterase inhibitors found that the pyrazoline derivatives of chlorochalcones had weaker activity and lower selectivity against AChE compared to the corresponding tertiary amine chlorochalcone derivatives. tandfonline.comtandfonline.comnih.gov However, in other areas, pyrazoline derivatives of chalcones have shown promise as anticancer, insecticidal, and neuropharmacological agents. ijper.orgnih.govnih.gov For instance, novel 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives have been synthesized and tested for insecticidal activities. nih.gov

Tertiary Amine Derivatives : The introduction of a tertiary amine side chain to the chlorochalcone scaffold has been a successful strategy for developing potent and selective AChE inhibitors. tandfonline.comtandfonline.com SAR studies revealed that the inhibitory activity is highly dependent on both the position of the chlorine atom and the nature of the tertiary amine group. tandfonline.comnih.gov For instance, compound 4l from one study, which combined a 2-chloro substituent with a specific tertiary amine, was identified as a highly potent and selective AChE inhibitor. tandfonline.comtandfonline.com Molecular docking suggested that such derivatives can bind simultaneously to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. tandfonline.comnih.gov

Table 2: Acetylcholinesterase (AChE) Inhibition by Tertiary Amine Derivatives of Chlorochalcones Data adapted from a study on chlorochalcone derivatives, illustrating the impact of chlorine position and amine structure on inhibitory activity. tandfonline.comtandfonline.com

| Compound | Chlorine Position | Amine Moiety | AChE IC₅₀ (µmol/L) |

|---|---|---|---|

| Precursor (3a) | 2-Cl | -OH | >500 |

| 4i | 4-Cl | Piperidine | 0.91 |

| 4j | 4-Cl | Pyrrolidine | 0.81 |

| 4k | 3-Cl | Pyrrolidine | 0.28 |

| 4l | 2-Cl | Pyrrolidine | 0.17 |

| Rivastigmine (Reference) | N/A | N/A | 10.54 |

Glycoside Derivatives : Glycosylation, the attachment of a sugar moiety to the chalcone backbone, is another strategy to modify its properties. While specific studies on glycosides of this compound are not prevalent, research on related flavonoids (which are biosynthesized from chalcones) and other chalcones provides insight into the effects of this modification. nih.govnih.gov Attaching a glycoside group generally increases the water solubility of the parent compound. nih.gov This can significantly alter its pharmacokinetic profile, including absorption and bioavailability. nih.gov The sugar moiety can also influence how the molecule interacts with cellular targets and may play a role in directing the compound within a biological system. nih.gov

Conclusion

2-Chloro-4'-fluorochalcone stands as a testament to the ongoing exploration and significance of chalcones in chemical and medicinal research. Its unique halogenated structure provides a platform for investigating the intricate relationships between chemical composition, molecular properties, and biological function. The synthesis of this compound, primarily through the Claisen-Schmidt condensation, allows for its detailed characterization and evaluation. Structural analysis, aided by both experimental techniques like X-ray crystallography and computational methods, offers deep insights into its molecular geometry and electronic nature. The diverse biological activities reported for halogenated chalcones, including antimicrobial, anticancer, and anti-inflammatory properties, underscore the potential of this compound as a lead compound for the development of novel therapeutic agents. Further research into this and related compounds will undoubtedly continue to expand our understanding of the vast potential held within the chalcone framework.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-Chloro-4'-fluorochalcone and confirming its purity?

- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation, reacting 2-chloroacetophenone with 4-fluorobenzaldehyde under basic conditions (e.g., NaOH/ethanol). Purification involves recrystallization using ethanol or methanol. Purity is confirmed via HPLC (≥98% purity threshold), 1H/13C NMR (verifying aromatic proton environments and carbonyl resonance at ~190 ppm), and melting point comparison with literature values (e.g., derivatives like 2,4-dimethoxy-4'-fluorochalcone exhibit mp 117–122°C ). Yield optimization may require adjusting stoichiometry or reaction time.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : Assign peaks for chloro (δ ~4.5 ppm for CH2Cl) and fluorophenyl groups (distinct coupling patterns).

- FTIR : Confirm carbonyl stretch (~1650 cm⁻¹) and C-Cl/C-F vibrations (~750 cm⁻¹ and ~1220 cm⁻¹, respectively).

- Mass spectrometry (ESI/HRMS) : Validate molecular ion [M+H]+ at m/z 264.04 (C15H10ClFO).

Cross-referencing with databases like PubChem ensures structural integrity .

Q. What in vitro models are appropriate for preliminary screening of anti-inflammatory activity?

- Methodological Answer : Use lipopolysaccharide (LPS)-induced RAW 264.7 macrophages or THP-1 monocytes. Measure IL-6 suppression via ELISA (e.g., 2-chloro-4'-methoxychalcone reduces IL-6 mRNA by 50% at 10 µM in LPS models ). Include positive controls (e.g., dexamethasone) and dose-response curves (IC50 calculation).

Advanced Research Questions

Q. How can density-functional theory (DFT) predict electronic properties and reactivity of this compound?

- Methodological Answer : Employ hybrid functionals (e.g., B3LYP) with a 6-311+G(d,p) basis set to model frontier molecular orbitals (HOMO-LUMO gaps). Validate against experimental UV-Vis spectra (λmax ~350 nm for π→π* transitions). DFT also predicts electrophilic reactivity at the α,β-unsaturated carbonyl site, guiding derivatization strategies .

Q. What experimental strategies resolve discrepancies in reported melting points of derivatives?

- Methodological Answer : Discrepancies may arise from polymorphism or impurities. Use differential scanning calorimetry (DSC) to identify polymorphic transitions. Compare crystallization solvents (e.g., ethanol vs. acetone) and purity via HPLC-MS. For example, 2,4-dimethoxy-4'-fluorochalcone shows mp variability (117–122°C) due to solvent-dependent crystal packing .

Q. How to design a longitudinal study assessing chronic toxicity in animal models?

- Methodological Answer :

- Dosing : Administer this compound orally (10–100 mg/kg/day) to rodents over 90 days.

- Endpoints : Monitor hematological parameters, liver/kidney function (ALT, creatinine), and histopathology.

- Controls : Include vehicle and positive control groups (e.g., known hepatotoxins).

Follow OECD Guideline 452 for protocol alignment .

Q. How to address inconsistent bioactivity data across studies (e.g., IL-6 inhibition)?

- Methodological Answer : Standardize assay conditions:

- Cell viability : Use MTT assays to rule out cytotoxicity confounding IL-6 measurements.

- Reproducibility : Validate across multiple cell lines (e.g., primary vs. immortalized cells).

- Data reporting : Include full dose-response tables (e.g., % inhibition at 1–50 µM) and statistical power analysis .

Data Reporting and Reproducibility

Q. What guidelines ensure rigorous documentation of synthetic and analytical data?

- Methodological Answer : Follow journal-specific standards (e.g., Beilstein Journal of Organic Chemistry):

- Synthesis : Report yields, purification methods, and spectral data (NMR shifts, HPLC traces).

- Analytical thresholds : Specify purity criteria (e.g., ≥95% by HPLC).

- Supporting information : Deposit raw spectral data in repositories like PubChem .

Q. How to validate computational predictions of metabolic pathways?

- Methodological Answer : Combine in silico tools (e.g., SwissADME for CYP450 metabolism) with in vitro microsomal assays. Compare predicted metabolites (e.g., hydroxylated derivatives) with LC-MS/MS results from hepatocyte incubations .

Tables for Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.